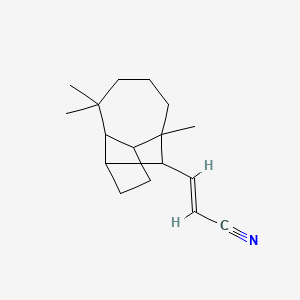

3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile is a complex organic compound known for its unique structure and properties It belongs to the class of methanoazulenes, which are characterized by their bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of decahydro-4,8,8-trimethyl-1,4-methanoazulene with acrylonitrile in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted methanoazulenes with various functional groups.

Scientific Research Applications

3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- Octahydro-3,6,8,8-Tetramethyl-4H-3A,7-Methanoazulen-4-One

- 1,2,3,7,8,8a-Hexahydro-3,6,8,8-Tetramethyl-4IH-3a,7-Methanoazulen-4-One

- Isolongifolol

Uniqueness

3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile stands out due to its unique bicyclic structure and the presence of a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Biological Activity

3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile (CAS Number: 79570-11-9) is a synthetic compound derived from methanoazulene structures. This compound has garnered attention in various fields, including pharmacology and cosmetic science, due to its potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in different applications.

The molecular formula of this compound is C17H25N, with a molecular weight of approximately 243.39 g/mol. The compound's structure features a complex bicyclic framework which may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C17H25N |

| Molecular Weight | 243.39 g/mol |

| CAS Number | 79570-11-9 |

| EINECS | 279-189-9 |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that methanoazulene derivatives possess inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Antitumor Activity

Cytotoxicity assays have been conducted to evaluate the potential antitumor effects of this compound. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The selectivity towards cancer cells over normal cells is an area of ongoing research.

Allergic Reactions and Sensitization

Despite its potential benefits, there are concerns regarding the allergenic potential of fragrance compounds including those derived from methanoazulene structures. The SCCS (Scientific Committee on Consumer Safety) has highlighted the risk of sensitization associated with certain fragrance allergens in cosmetic products. Case studies indicate that individuals exposed to products containing these compounds may develop allergic contact dermatitis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of methanoazulene exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting potential for development as a natural preservative in cosmetics.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Further investigation revealed activation of caspase pathways indicative of apoptosis.

Properties

CAS No. |

79570-11-9 |

|---|---|

Molecular Formula |

C17H25N |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

(E)-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)prop-2-enenitrile |

InChI |

InChI=1S/C17H25N/c1-16(2)9-5-10-17(3)13(6-4-11-18)12-7-8-14(17)15(12)16/h4,6,12-15H,5,7-10H2,1-3H3/b6-4+ |

InChI Key |

RREVPZJCDBBRKX-GQCTYLIASA-N |

Isomeric SMILES |

CC1(CCCC2(C3C1C(C2/C=C/C#N)CC3)C)C |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2C=CC#N)CC3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.